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Monogalactosyl-diacylglycerol -

Monogalactosyl-diacylglycerol

Catalog Number: EVT-10891663
CAS Number:
Molecular Formula: C38H72O10
Molecular Weight: 689.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Monogalactosyl-diacylglycerol is a significant galactolipid primarily found in the thylakoid membranes of photosynthetic organisms, including algae and higher plants. This compound plays a critical role in chloroplast biogenesis and is essential for the photosynthetic process. Monogalactosyl-diacylglycerol is synthesized through the addition of a galactose molecule to diacylglycerol, facilitated by specific enzymes known as monogalactosyl-diacylglycerol synthases. Its presence is crucial for maintaining membrane integrity and functionality under various environmental conditions, particularly during phosphate starvation.

Source and Classification

Monogalactosyl-diacylglycerol is classified as a galactolipid, a subgroup of glycerolipids. It is predominantly located in the chloroplast membranes of plants and algae, where it constitutes a significant portion of the lipid composition. In particular, monogalactosyl-diacylglycerol accounts for approximately 50% of the total chloroplast lipids, while its counterpart, digalactosyl-diacylglycerol, represents about 30% . The synthesis of this lipid occurs in the outer envelope membranes of chloroplasts through two main pathways: the prokaryotic pathway and the eukaryotic pathway .

Synthesis Analysis

Methods and Technical Details

The synthesis of monogalactosyl-diacylglycerol involves several key steps and enzymatic actions:

  1. Gene Expression: The synthesis begins with the expression of genes encoding monogalactosyl-diacylglycerol synthases, such as MGD1, which are crucial for catalyzing the reaction between diacylglycerol and galactose .
  2. Heterologous Production: Recent studies have demonstrated that monogalactosyl-diacylglycerol can be produced heterologously in Saccharomyces cerevisiae by overexpressing codon-optimized synthase genes along with key genes from the Kennedy pathway. This method has achieved notable production titers, indicating its potential for industrial applications .
  3. Analytical Techniques: Lipid profiling and quantification are typically performed using advanced techniques such as electrospray ionization mass spectrometry coupled with ultra-performance liquid chromatography. These methods ensure accurate measurement of monogalactosyl-diacylglycerol concentrations in biological samples .
Molecular Structure Analysis

Structure and Data

The molecular structure of monogalactosyl-diacylglycerol consists of a glycerol backbone attached to two fatty acid chains (diacylglycerol) and one galactose sugar moiety. The general formula can be represented as Cx_{x}Hy_{y}Oz_{z}, where xx, yy, and zz depend on the specific fatty acids involved in the structure.

  • Molecular Weight: The molecular weight varies based on the fatty acid composition but typically hovers around 500 g/mol.
  • Fatty Acid Composition: Commonly observed fatty acids include palmitic acid (C16:0) and oleic acid (C18:1), which influence the physical properties of monogalactosyl-diacylglycerol.
Chemical Reactions Analysis

Reactions and Technical Details

Monogalactosyl-diacylglycerol participates in several biochemical reactions within plant cells:

  1. Synthesis Reaction: The primary reaction involves the transfer of a galactose residue from uridine diphosphate-galactose to diacylglycerol, catalyzed by monogalactosyl-diacylglycerol synthase .
  2. Lipid Remodeling: Under conditions such as phosphate starvation, monogalactosyl-diacylglycerol can be converted into digalactosyl-diacylglycerol through further enzymatic reactions, highlighting its role in lipid remodeling .
  3. Intermediary Metabolism: Monogalactosyl-diacylglycerol serves as a substrate for other lipid biosynthetic pathways, including those leading to triacylglycerols and phosphatidylcholine under specific metabolic conditions .
Mechanism of Action

Process and Data

The mechanism of action for monogalactosyl-diacylglycerol primarily revolves around its structural role in membrane formation:

  • Membrane Integrity: As a key component of thylakoid membranes, it helps maintain structural integrity during photosynthesis by stabilizing membrane proteins involved in light harvesting and electron transport.
  • Response to Environmental Stress: Monogalactosyl-diacylglycerol levels are modulated in response to environmental stressors such as low temperatures or nutrient deficiencies, enabling plants to adapt their membrane properties accordingly .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Monogalactosyl-diacylglycerol typically appears as a viscous oil or waxy solid at room temperature.
  • Solubility: It is generally soluble in organic solvents like chloroform or methanol but insoluble in water.

Chemical Properties

  • Stability: Monogalactosyl-diacylglycerol is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: It can undergo hydrolysis to release fatty acids and glycerol under acidic or basic conditions.
Applications

Scientific Uses

Monogalactosyl-diacylglycerol has several important applications in scientific research:

  • Plant Physiology Studies: It serves as a model compound for studying lipid metabolism, membrane dynamics, and plant responses to environmental stressors.
  • Biotechnological Applications: The ability to produce monogalactosyl-diacylglycerol heterologously opens avenues for its use in biofuels and food industries due to its emulsifying properties .
  • Nutritional Research: Its role in plant nutrition makes it an important subject for research into dietary lipids derived from plant sources.
Biosynthesis and Enzymatic Synthesis Pathways

Phylogenetic Distribution of Monogalactosyldiacylglycerol Synthase Gene Families

Monogalactosyldiacylglycerol synthase (MGD) enzymes exhibit a complex evolutionary history across photosynthetic organisms. Comprehensive phylogenetic analyses reveal that eukaryotic MGD enzymes (from Viridiplantae, Rhodophyta, and Heterokontophyta) form a monophyletic group descended from a single ancestral gene [1]. Strikingly, filamentous anoxygenic phototrophs of the Chloroflexi phylum possess MGD homologs closely related to those in Viridiplantae (green algae and land plants) [1]. Functional characterization of Roseiflexus castenholzii MGD homologs confirmed one exhibits genuine monogalactosyldiacylglycerol synthesis activity, suggesting Chloroflexi represent the prokaryotic origin of plant-type MGD enzymes [1].

Gene duplication events have critically shaped monogalactosyldiacylglycerol synthase evolution. In seed plants, type A and type B monogalactosyldiacylglycerol synthases diverged approximately 323 million years ago, coinciding with Spermatophyta emergence [1]. Type B enzymes (monogalactosyldiacylglycerol synthase 2/monogalactosyldiacylglycerol synthase 3) are restricted to angiosperms, while type A (monogalactosyldiacylglycerol synthase 1) is ubiquitous in plants and algae [4] [8]. Cyanobacteria utilize an evolutionarily distinct pathway involving monoglucosyldiacylglycerol synthase (GT2 family) followed by epimerization, contrasting with the plant-type UDP-galactose-dependent pathway (GT28 family) [1] [7]. Remarkably, complete replacement of cyanobacterial galactolipid pathways with plant-type enzymes in Synechococcus elongatus PCC 7942 yields viable strains, demonstrating functional conservation of the lipid products despite distinct biochemical pathways [9].

Table 1: Phylogenetic Distribution of Monogalactosyldiacylglycerol Synthase Types

Organism GroupMGD Synthase TypeKey CharacteristicsEvolutionary Origin
ChloroflexiAncestral MGD homologGT28 family; Functional MGD activity in R. castenholziiProkaryotic precursor to plant MGDs
CyanobacteriaMonoglucosyldiacylglycerol synthase (GT2)Produces monoglucosyldiacylglycerol → epimerized to monogalactosyldiacylglycerolDistinct pathway from plants
Viridiplantae (Plants/Algae)Type A (monogalactosyldiacylglycerol synthase 1)Inner envelope localization; Primary thylakoid biogenesisDiverged ~323 MYA from Type B
AngiospermsType B (monogalactosyldiacylglycerol synthase 2/monogalactosyldiacylglycerol synthase 3)Outer envelope; Phosphate starvation responseRecent innovation (~323 MYA)

Mechanistic Insights into Monogalactosyldiacylglycerol Synthase Catalysis

Monogalactosyldiacylglycerol synthase operates through a conserved catalytic mechanism involving distinct substrate-binding domains. Structural analyses of Arabidopsis monogalactosyldiacylglycerol synthase 1 reveal a bilobal architecture with N- and C-terminal Rossmann-fold domains characteristic of GT-B glycosyltransferases [2]. The C-terminal domain contains the UDP-galactose binding pocket, where UDP binding induces conformational changes facilitating galactose transfer [2] [5]. Lysine residues within this pocket are essential for coordinating the nucleotide sugar, as demonstrated by chemical modification studies showing lysine-blocking reagents inhibit activity [5].

The diacylglycerol-binding site resides in a hydrophobic pocket within the N-terminal domain. This region contains reduced cysteine residues and coordinates divalent cations, potentially zinc, via a Cys₆His₂ motif reminiscent of diacylglycerol kinase and protein kinase C lipid-binding domains [5]. A 50-amino acid flexible loop is critical for diacylglycerol recruitment from membranes [2]. Monogalactosyldiacylglycerol synthase functions as a homodimer, with membrane association mediated by the N-terminal domain penetrating the lipid monolayer of the inner chloroplast envelope [2] [3]. This membrane-proximal positioning enables efficient diacylglycerol substrate channeling. UDP-galactose binding kinetics follow Michaelis-Menten behavior, whereas diacylglycerol incorporation exhibits sigmoidal kinetics suggesting cooperative binding or membrane-dependent activation [3] [5].

Substrate Specificity and Acyl Chain Incorporation Dynamics

Monogalactosyldiacylglycerol synthases display distinctive substrate selectivity patterns influencing membrane lipid diversity. Arabidopsis monogalactosyldiacylglycerol synthase 1 exhibits broad specificity for molecular species of diacylglycerol, synthesizing both prokaryotic (C16 at sn-2) and eukaryotic (C18 at sn-2) monogalactosyldiacylglycerol molecular species with comparable efficiency [3] [4]. This metabolic flexibility supports thylakoid development in diverse plant lineages: "16:3 plants" (e.g., Arabidopsis, spinach) incorporate both prokaryotic and eukaryotic diacylglycerol, while "18:3 plants" (e.g., pea, cucumber) exclusively utilize eukaryotic diacylglycerol [4].

Type B enzymes (monogalactosyldiacylglycerol synthase 2/monogalactosyldiacylglycerol synthase 3) preferentially utilize eukaryotic diacylglycerol during phosphate stress, facilitating extraplastidial membrane remodeling [4] [8]. Acyl chain composition significantly influences monogalactosyldiacylglycerol functionality, as demonstrated in Chlamydomonas reinhardtii where monogalactosyldiacylglycerol synthase 1 knockdown (Cr-mgd1) reduces C16:4(4,7,10,13) and C18:3(9,12,15) while increasing saturated and monounsaturated species [6]. This shift correlates with downregulation of desaturases (CrΔ4FAD, CrFAD6) essential for polyunsaturated monogalactosyldiacylglycerol maturation [6]. Cyanobacterial monogalactosyldiacylglycerol biosynthesis shows distinct substrate requirements; monoglucosyldiacylglycerol-deficient Synechocystis mutants exhibit reduced galactolipid unsaturation, impairing low-temperature growth despite normal monogalactosyldiacylglycerol content [7].

Table 2: Substrate Specificity and Metabolic Roles of Monogalactosyldiacylglycerol Synthase Isoforms

IsoformDiacylglycerol PreferenceMembrane LocalizationPrimary Metabolic RoleRegulatory Factors
monogalactosyldiacylglycerol synthase 1 (Type A)Broad (prokaryotic & eukaryotic diacylglycerol)Inner chloroplast envelopeBulk monogalactosyldiacylglycerol for thylakoidsPhosphatidic acid activation; Dimerization
monogalactosyldiacylglycerol synthase 2/monogalactosyldiacylglycerol synthase 3 (Type B)Eukaryotic diacylglycerolOuter chloroplast envelopePhosphate starvation response; Extraplastidial lipidsSucrose induction; Phosphate deficiency
Cyanobacterial monoglucosyldiacylglycerol synthaseProkaryotic diacylglycerolThylakoid membranemonoglucosyldiacylglycerol production for epimerizationFatty acid desaturation requirements

Regulatory Networks Governing Monogalactosyldiacylglycerol Biosynthesis in Plants and Algae

Monogalactosyldiacylglycerol synthesis is dynamically regulated by transcriptional, post-translational, and metabolic mechanisms. Under phosphate deprivation, monogalactosyldiacylglycerol synthase 3 expression increases over 20-fold in Arabidopsis, driving digalactosyldiacylglycerol production for phospholipid replacement in extraplastidial membranes [4] [8]. Sucrose acts as a key regulatory signal, upregulating monogalactosyldiacylglycerol synthase 3 expression approximately 2-fold independently of phosphate status [8]. Transgenic Arabidopsis overexpressing monogalactosyldiacylglycerol synthase 3 exhibit enhanced growth under sucrose supplementation, increased carbon flux into digalactosyldiacylglycerol, and reduced shoot sucrose, indicating metabolic reprogramming [8].

Post-translational activation involves membrane lipids. Phosphatidic acid potently activates monogalactosyldiacylglycerol synthase 1 (both native and recombinant) in envelope membranes and leaf homogenates [3]. Activation occurs through distinct mechanisms from phosphatidylglycerol, as shown by differential responses of monogalactosyldiacylglycerol synthase 1 point mutants [3]. This phosphatidic acid dependence creates a biochemical link between phospholipid signaling and galactolipid production. In Chlamydomonas, monogalactosyldiacylglycerol synthase 1 downregulation triggers membrane lipid remodeling characterized by 22% reduced monogalactosyldiacylglycerol, 39% increased diacylglyceryltrimethylhomoserines, and 5.4-fold higher triacylglycerol accumulation [6]. This shift correlates with upregulated expression of triacylglycerol biosynthesis genes (diacylglycerol O-acyltransferase1, phospholipid:diacylglycerol acyltransferase) and the monogalactosyldiacylglycerol lipase plastid galactoglycerolipid degradation1 [6].

Spatiotemporal regulation is equally critical: monogalactosyldiacylglycerol synthase 1 expression predominates in photosynthetic tissues, while monogalactosyldiacylglycerol synthase 2/monogalactosyldiacylglycerol synthase 3 show elevated expression in roots/floral organs and during specific developmental stages [4]. Type B enzymes exhibit non-canonical plastid targeting peptides potentially directing them to the outer envelope, optimizing digalactosyldiacylglycerol export for membrane replacement [4] [8]. These multilayered regulatory mechanisms precisely coordinate monogalactosyldiacylglycerol production with membrane biogenesis requirements across plant development and environmental challenges.

Properties

Product Name

Monogalactosyl-diacylglycerol

IUPAC Name

[(2S)-1-tridecanoyloxy-3-[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl] hexadecanoate

Molecular Formula

C38H72O10

Molecular Weight

689.0 g/mol

InChI

InChI=1S/C38H72O10/c1-3-5-7-9-11-13-15-16-17-19-21-23-25-27-34(41)47-31(30-46-38-37(44)36(43)35(42)32(28-39)48-38)29-45-33(40)26-24-22-20-18-14-12-10-8-6-4-2/h31-32,35-39,42-44H,3-30H2,1-2H3/t31-,32+,35+,36+,37+,38-/m1/s1

InChI Key

FIJGNIAJTZSERN-DQQGJSMTSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC1C(C(C(C(O1)CO)O)O)O)COC(=O)CCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@@H](CO[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)CO)O)O)O)COC(=O)CCCCCCCCCCCC

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